DMBA-SIL-Mal-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMBA-SIL-Mal-MMAE is a cytotoxin-linker conjugate used in the preparation of antibody-drug conjugates (ADCs) with potent antitumor activity. This compound combines the anti-mitotic agent monomethyl auristatin E (MMAE), a tubulin inhibitor, with DMBA-SIL-Mal, creating a powerful tool for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMBA-SIL-Mal-MMAE involves the conjugation of monomethyl auristatin E (MMAE) with DMBA-SIL-Mal. The process typically includes the following steps:
Synthesis of DMBA-SIL: This involves the preparation of 3,5-dimethylbenzyl alcohol (DMBA) prodrugs with a self-immolative linker (SIL) and a maleimide anchor.
Conjugation with MMAE: The DMBA-SIL-Mal is then linked to MMAE under specific reaction conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for use in scientific research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
DMBA-SIL-Mal-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly under the influence of ionizing radiation.
Reduction: Reduction reactions may also occur, although they are less common.
Substitution: The maleimide group in DMBA-SIL-Mal allows for substitution reactions, facilitating the conjugation with MMAE.
Common Reagents and Conditions
Major Products Formed
The primary product formed from these reactions is the this compound conjugate, which exhibits potent antitumor activity .
Scientific Research Applications
DMBA-SIL-Mal-MMAE has a wide range of scientific research applications, including:
Mechanism of Action
DMBA-SIL-Mal-MMAE exerts its effects through the following mechanisms:
Tubulin Inhibition: Monomethyl auristatin E (MMAE) inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.
Localized Payload Release: The self-immolative linker (SIL) in DMBA-SIL-Mal allows for localized release of MMAE upon exposure to ionizing radiation, enhancing the cytotoxicity of the compound in targeted areas.
Comparison with Similar Compounds
DMBA-SIL-Mal-MMAE is unique due to its combination of a self-immolative linker and a potent tubulin inhibitor. Similar compounds include:
Properties
Molecular Formula |
C72H106N8O20 |
---|---|
Molecular Weight |
1403.7 g/mol |
IUPAC Name |
[1-[4-[(3,5-dimethoxyphenyl)methoxycarbonylamino]phenyl]-2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl] N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H106N8O20/c1-15-47(6)63(57(93-13)43-60(83)79-30-19-22-56(79)65(94-14)48(7)67(85)74-49(8)64(84)51-20-17-16-18-21-51)77(9)70(88)61(45(2)3)76-68(86)62(46(4)5)78(10)72(90)100-66(52-23-25-53(26-24-52)75-71(89)99-44-50-40-54(91-11)42-55(41-50)92-12)69(87)73-29-32-95-34-36-97-38-39-98-37-35-96-33-31-80-58(81)27-28-59(80)82/h16-18,20-21,23-28,40-42,45-49,56-57,61-66,84H,15,19,22,29-39,43-44H2,1-14H3,(H,73,87)(H,74,85)(H,75,89)(H,76,86)/t47-,48+,49+,56-,57+,61-,62-,63-,64+,65+,66?/m0/s1 |
InChI Key |
IGHYBHNHFJOJQG-JMCFHNEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OC(C3=CC=C(C=C3)NC(=O)OCC4=CC(=CC(=C4)OC)OC)C(=O)NCCOCCOCCOCCOCCN5C(=O)C=CC5=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C3=CC=C(C=C3)NC(=O)OCC4=CC(=CC(=C4)OC)OC)C(=O)NCCOCCOCCOCCOCCN5C(=O)C=CC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.